

Application Notes & Protocols: Manufacturing of FRP Poles with Honeycomb Cores

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Introduction

Fiber-Reinforced Polymer (FRP) composites are increasingly utilized in structural applications due to their high strength-to-weight ratio, corrosion resistance, and design flexibility.[1] A key innovation in FRP structures is the integration of a honeycomb core to create a sandwich-structured composite. This design paradigm drastically reduces material usage and weight while maintaining high flexural stiffness and compressive strength.[2][3] The hexagonal cell structure of the core provides exceptional out-of-plane compression and shear properties with minimal density.[3]

These application notes provide detailed manufacturing and testing protocols for producing FRP poles with integrated honeycomb cores. The methodologies are intended to offer a standardized framework for research, development, and quality control of these advanced composite structures.

Materials and Components

The performance of the final composite pole is dictated by the selection of its constituent materials.

 Reinforcement Fibers: The primary load-bearing components. Common choices include Eglass fibers for a balance of performance and cost, and carbon fibers for applications requiring maximum stiffness and strength.[4][5]



- Matrix Resins: This polymer phase binds the fibers, transfers load between them, and
 protects them from environmental degradation. Thermosetting resins like epoxy, vinyl ester,
 and polyester are commonly used.[1][6][7] Epoxy resins are often selected for their superior
 strength and adhesion.[7][8]
- Honeycomb Cores: The lightweight core material that forms the neutral axis of the pole structure. The choice of core material is critical for weight, stiffness, and environmental resistance. The primary types are Aramid Paper, Aluminum, and Polypropylene.[2]

Data Presentation: Comparison of Honeycomb Core Materials

The selection of the core material involves trade-offs in mechanical properties, density, and cost. The following table summarizes typical properties for common honeycomb core materials.



Core Material	Density Range (kg/m ³)	Compressive Strength (MPa)	Shear Modulus (MPa)	Key Characteristic s
Aramid Paper (e.g., Nomex)	24 - 144[9]	1.9 - 13.2[10]	L-Direction: 27.6 - 21.0[11][12]	Excellent flame resistance, high strength-to-weight ratio, good thermal stability, and superior dielectric properties.[10]
Aluminum	20 - 150	0.8 - 8.3	L-Direction: 150 - 450	High strength and durability, corrosion-resistant, and performs well in high-temperature environments.[2]
Polypropylene (PP)	60 - 120	0.8 - 1.5	L-Direction: 10 - 20	Excellent moisture and chemical resistance, good sound/vibration dampening, and recyclable.[2][13]

Manufacturing Protocols

The primary methods for manufacturing cylindrical or tapered sandwich structures like poles are Filament Winding and Hand Lay-up.

Protocol: Filament Winding Over a Honeycomb Core

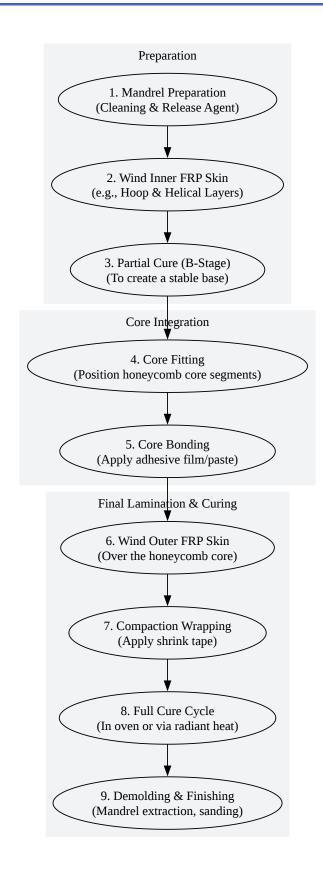


Methodological & Application

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Filament winding is a highly automated process ideal for creating hollow cylindrical or tapered structures with precise fiber alignment.[8][14][15] Integrating a honeycomb core requires adding steps to place and secure the core before the final winding stages.





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Methodology:



• Mandrel Preparation:

- Select a tapered or cylindrical steel or aluminum mandrel corresponding to the pole's internal dimensions.
- Thoroughly clean the mandrel surface to remove contaminants.
- Apply a minimum of three layers of a suitable mold release agent, allowing for the specified drying time between coats.

Inner Skin Winding:

- Mount the mandrel on the filament winding machine.[14]
- Using the wet winding (fibers passed through a resin bath) or prepreg winding method,
 apply the inner FRP skin directly onto the mandrel.[14][16]
- The winding pattern should be engineered for the required strength, typically involving a combination of low-angle helical windings for axial strength and high-angle hoop windings for circumferential strength.[15]

Partial Cure (B-Stage):

 Heat the wound inner skin on the mandrel until the resin reaches a "B-stage" — partially cured and tack-free but not fully hardened. This provides a solid surface for core application.

Honeycomb Core Application:

- Cut sheets of honeycomb core material to fit the geometry of the pole. For a tapered pole,
 this will involve creating precisely shaped segments.
- Apply a layer of film adhesive or epoxy paste adhesive to the B-staged inner skin.
- Carefully position the honeycomb core segments onto the adhesive layer, ensuring tight butt joints between segments.



 Use vacuum bagging or shrink wrap to apply uniform pressure, consolidating the core against the inner skin while the adhesive cures.

Outer Skin Winding:

- Once the core is securely bonded, remount the assembly onto the filament winding machine.
- Wind the outer FRP skin directly over the honeycomb core using the same winding technique as the inner skin. The fiber tension must be carefully controlled to prevent crushing the core.

Curing:

- Wrap the entire assembly with a sacrificial layer of heat-sensitive nylon shrink tape to apply compaction pressure and remove any trapped air.[17]
- Place the wound pole into an oven and follow a prescribed curing cycle (e.g., ramp up to 120°C, hold for 2 hours, ramp down). The exact cycle depends on the resin system.[15]

Demolding and Finishing:

- After the part has cooled, remove the compaction tape.
- Extract the mandrel from the cured FRP pole. Tapered mandrels are removed more easily.
- Cut the pole to its final length and perform any required sanding or surface finishing.

Protocol: Hand Lay-up

Hand lay-up is a versatile contact molding process suitable for complex shapes and lower volume production.[18][19][20] For a pole, this typically involves fabricating two half-shells which are then bonded together.

Methodology:

Mold Preparation:



- Use a two-piece (clamshell) or half-shell mold polished to a high-gloss finish.[21]
- Clean the mold surface and apply a suitable release agent.[19]
- · Gel Coat Application:
 - Apply a layer of pigmented gel coat to the mold surface. This layer will become the pole's exterior finish, providing environmental protection.[21] Allow it to become tacky.
- · Outer Skin Lamination:
 - Apply a layer of catalyzed resin over the gel coat.[20]
 - Place pre-cut sheets of fiberglass or carbon fiber mat/fabric into the resin.
 - Use rollers to thoroughly impregnate the fibers ("wet-out") and remove all trapped air bubbles.[19]
 - Build up successive layers of fiber and resin to achieve the desired outer skin thickness.
 [22]
- Core Placement and Bonding:
 - Apply a layer of resin or adhesive to the inner surface of the uncured outer skin.
 - Place the pre-shaped honeycomb core onto this layer.
 - Use a roller with mild pressure to bed the core into the resin.
- Inner Skin Lamination:
 - Apply resin over the honeycomb core and proceed to lay up the inner skin layers, again ensuring complete wet-out and air removal.
- Curing:
 - If using a half-shell mold, repeat steps 2-5 for the second half of the pole.



- Allow the composite to cure at room temperature or apply a controlled heating cycle as specified by the resin manufacturer.[19]
- · Assembly and Finishing:
 - Demold the cured pole halves.
 - Trim the edges of each half.
 - Apply a structural adhesive to the bonding flanges and clamp the two halves together until the adhesive is fully cured.
 - Sand and finish the bond line for a smooth appearance.

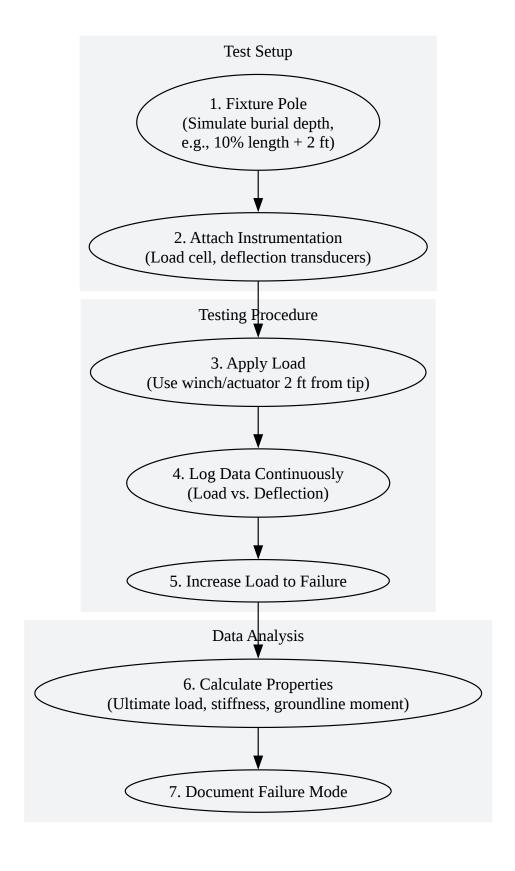
Quality Control and Testing Protocols

Standardized testing is essential to validate the mechanical performance of the manufactured poles.

Protocol: Full-Scale Flexural Test (Cantilever Bending)

This test evaluates the bending strength and stiffness of the full-scale pole, simulating inservice loads. The protocol is based on recommendations in ASTM D1036 (a standard for wood poles often used as a benchmark for FRP) and ASTM D4923.[6][23]





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Methodology:



- Pole Fixturing: Secure the base of the FRP pole in a rigid test fixture. The pole should be mounted as a vertical cantilever, simulating the ground burial depth (e.g., 10% of the pole length plus an additional 2 feet).[23]
- Instrumentation:
 - Attach a calibrated load cell to a winch or hydraulic actuator.
 - Attach the loading cable to the pole at a specified distance from the tip (e.g., 2 feet).
 - Place deflection measurement devices (e.g., string potentiometers or laser transducers) at the point of load application and other critical points along the pole's length.
- Load Application:
 - Apply load at a controlled, constant rate (e.g., an average of 40 lbs per second).[23]
 - Continuously record the applied load and the corresponding deflection at all measurement points.
- Data Acquisition: Continue applying the load until the pole experiences structural failure.
- Analysis:
 - Plot the load-deflection curve to determine the pole's stiffness.
 - Record the ultimate load-carrying capacity at failure.[6]
 - Calculate the equivalent groundline moment.[23]
 - Document the failure mode (e.g., fiber fracture, local buckling, delamination).

Protocol: Tensile Properties of FRP Skins (ASTM D3039)

This test determines the tensile strength and modulus of the FRP composite material used for the inner and outer skins.[24]

Methodology:



• Specimen Preparation:

- Fabricate flat FRP panels using the same fiber, resin, and lay-up sequence as the pole skins.
- Precisely cut rectangular test coupons from these panels.[24]
- Bond fiberglass-reinforced tabs to the ends of each coupon to prevent gripping damage during the test.[24]

Testing:

- Measure the width and thickness of each coupon's cross-sectional area.
- Mount the coupon into the grips of a universal testing machine.
- Attach an extensometer to the specimen to measure strain.

Data Acquisition:

- Apply a uniaxial tensile load until the specimen fractures.
- Record the load and extension data throughout the test.

Analysis:

- Calculate the ultimate tensile strength (UTS) from the maximum load.
- Determine the tensile modulus of elasticity from the slope of the initial linear portion of the stress-strain curve.[24]

Logical Relationships: Influence of Parameters on Pole Properties

The final characteristics of the FRP pole are a direct result of decisions made during the design and manufacturing stages. The following diagram illustrates these critical relationships.



// Cross-links for context edge [style=dashed, color="#EA4335"]; core -> strength [label="Indirect"]; resin -> cost [label="Mod"]; } enddot Caption: Influence of design and process parameters on final pole properties.

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